molecular formula C13H13Cl2F3N2O B2478357 5,6-dichloro-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide CAS No. 1384643-54-2

5,6-dichloro-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Cat. No.: B2478357
CAS No.: 1384643-54-2
M. Wt: 341.16
InChI Key: SYRVZEQCFWJPOD-UHFFFAOYSA-N
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Description

5,6-Dichloro-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including dichloro and trifluoroethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dichloropyridine-3-carboxylic acid and 2,2,2-trifluoroethylamine.

    Amidation Reaction: The carboxylic acid group of 5,6-dichloropyridine-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 2,2,2-trifluoroethylamine to form the amide bond.

    Cyclopentyl Substitution: The intermediate product is then reacted with cyclopentylamine under suitable conditions to introduce the cyclopentyl group.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Using crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, potentially with altered functional groups.

    Hydrolysis Products: Carboxylic acids and amines resulting from amide bond cleavage.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it may be used to study the effects of trifluoroethyl and cyclopentyl groups on biological activity. It can serve as a model compound for drug design and development.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may impart specific biological activities that are beneficial in treating diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and specificity, while the cyclopentyl group may influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide: Lacks the trifluoroethyl group, which may result in different biological activity.

    5,6-Dichloro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide: Lacks the cyclopentyl group, potentially affecting its stability and reactivity.

Uniqueness

The presence of both dichloro and trifluoroethyl groups in 5,6-dichloro-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide makes it unique. These groups can significantly influence the compound’s chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6-dichloro-N-cyclopentyl-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2F3N2O/c14-10-5-8(6-19-11(10)15)12(21)20(7-13(16,17)18)9-3-1-2-4-9/h5-6,9H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRVZEQCFWJPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC(F)(F)F)C(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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